molecular formula C10H11ClO2 B7891724 Propan-2-yl 3-chlorobenzoate

Propan-2-yl 3-chlorobenzoate

Cat. No.: B7891724
M. Wt: 198.64 g/mol
InChI Key: WDIWPDMGFDKALY-UHFFFAOYSA-N
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Description

Propan-2-yl 3-chlorobenzoate: is an organic compound with the molecular formula C10H11ClO2. It is an ester derived from 3-chlorobenzoic acid and isopropanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Propan-2-yl 3-chlorobenzoate can be synthesized through the esterification of 3-chlorobenzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a high conversion rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Propan-2-yl 3-chlorobenzoate can undergo hydrolysis in the presence of a strong acid or base to yield 3-chlorobenzoic acid and isopropanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed:

    Hydrolysis: 3-chlorobenzoic acid and isopropanol.

    Reduction: 3-chlorobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and hydrolysis reactions.

Biology and Medicine:

  • Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
  • Studied for its antimicrobial properties.

Industry:

  • Utilized in the production of fragrances and flavoring agents.
  • Applied in the manufacture of polymers and resins.

Mechanism of Action

Mechanism:

  • The esterification reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water to form the ester.
  • In hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of the acid and alcohol.

Molecular Targets and Pathways:

  • The compound interacts with various enzymes and receptors in biological systems, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

    Methyl 3-chlorobenzoate: Similar ester derived from methanol and 3-chlorobenzoic acid.

    Ethyl 3-chlorobenzoate: Similar ester derived from ethanol and 3-chlorobenzoic acid.

Uniqueness:

  • Propan-2-yl 3-chlorobenzoate has a unique isopropyl group that imparts different physical and chemical properties compared to its methyl and ethyl counterparts. This can influence its reactivity and applications in various fields.

Properties

IUPAC Name

propan-2-yl 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIWPDMGFDKALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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